molecular formula C14H15N3O4 B6646381 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid

4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid

Cat. No. B6646381
M. Wt: 289.29 g/mol
InChI Key: XFAZSZOVTQRYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid, also known as IPOC, is a heterocyclic compound that has been widely studied for its potential use in scientific research. Its unique structure and properties make it a promising candidate for applications in various fields, including medicine, biochemistry, and pharmacology. In

Scientific Research Applications

4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid has been found to have a wide range of potential applications in scientific research. One of its most promising uses is as a fluorescent probe for imaging biological systems. 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid has been shown to selectively bind to DNA and RNA, allowing for the visualization of these molecules in living cells. This makes 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid a valuable tool for studying gene expression, DNA replication, and other cellular processes.
In addition to its use as a fluorescent probe, 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid has also been studied for its potential as an anticancer agent. 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways. This makes 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid a promising candidate for the development of new cancer therapies.

Mechanism of Action

The mechanism of action of 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid is not fully understood, but it is believed to involve the binding of the compound to specific targets in cells. 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid has been shown to bind to DNA and RNA, as well as to various proteins and enzymes. This binding can lead to changes in cellular processes, such as gene expression and signal transduction, which ultimately result in the observed biological effects of 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid are diverse and depend on the specific application of the compound. In general, 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid has been found to have low toxicity and good biocompatibility, making it a safe and effective tool for scientific research. 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid has been shown to selectively bind to DNA and RNA, as well as to various proteins and enzymes, leading to changes in cellular processes such as gene expression and signal transduction. This can result in a wide range of effects, including inhibition of cancer cell growth, induction of apoptosis, and visualization of cellular structures.

Advantages and Limitations for Lab Experiments

The advantages of 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid for lab experiments include its high selectivity and sensitivity, low toxicity, and ease of use. 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid has been extensively studied and optimized for various applications, making it a reliable tool for scientific research. However, 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid also has some limitations, including its high cost and limited availability. These factors can make it difficult for some researchers to obtain and use 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid in their experiments.

Future Directions

There are many future directions for 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid research, including the development of new applications and the optimization of existing ones. One promising avenue is the use of 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid as a therapeutic agent for cancer treatment. 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid has been shown to have potent anticancer effects in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid could be further optimized as a fluorescent probe for imaging biological systems, with potential applications in drug discovery and development. Finally, new synthesis methods for 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid could be developed to improve its yield and reduce its cost, making it more accessible to researchers.

Synthesis Methods

The synthesis of 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid with 2-aminopyridine in the presence of a suitable coupling agent. The resulting product is then treated with oxalyl chloride to form the desired 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid compound. This synthesis method has been extensively studied and optimized to ensure high yields and purity of the final product.

properties

IUPAC Name

4-(imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-12(10-9-17-6-2-1-3-11(17)15-10)16-14(13(19)20)4-7-21-8-5-14/h1-3,6,9H,4-5,7-8H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAZSZOVTQRYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)NC(=O)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.